Methyl 4-[[4-(Allyloxy)phenyl](hydroxy)methyl]tetrahydropyran-4-carboxylate
Description
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is a structurally complex ester derivative featuring a tetrahydropyran ring core substituted with a methyl carboxylate group at position 3. The compound further incorporates a hydroxymethyl-aryl moiety, specifically a 4-(allyloxy)phenyl group, which introduces both aromaticity and allyl ether functionality.
The compound’s synthesis likely involves multi-step reactions, including aldol-like condensations or Biginelli-type cyclizations, as inferred from analogous tetrahydropyran derivatives described in literature (e.g., details a similar method using aldehydes, urea, and boron trifluoride catalysts) .
Properties
Molecular Formula |
C17H22O5 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 4-[hydroxy-(4-prop-2-enoxyphenyl)methyl]oxane-4-carboxylate |
InChI |
InChI=1S/C17H22O5/c1-3-10-22-14-6-4-13(5-7-14)15(18)17(16(19)20-2)8-11-21-12-9-17/h3-7,15,18H,1,8-12H2,2H3 |
InChI Key |
YMMRTPKYDHEJPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)C(C2=CC=C(C=C2)OCC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate typically involves the reaction of 4-(Allyloxy)benzaldehyde with tetrahydropyran-4-carboxylic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted allyloxy derivatives.
Scientific Research Applications
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate, we compare it with structurally or functionally related compounds (Table 1).
Table 1: Structural and Functional Comparison of Tetrahydropyran Derivatives
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|
| Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate | Allyloxy-phenyl, hydroxymethyl, methyl ester | ~322.3 (estimated) | Potential intermediate for drug synthesis; reactive allyl and hydroxyl groups enable further functionalization. | |
| Methyl tetrahydropyran-4-carboxylate | Methyl ester at position 4 | 144.16 | Simple ester; used as a building block in organic synthesis. CAS RN: 110238-91-0, purity >95% . | |
| 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)tetrahydro-2H-pyran-4-carboxylic acid | Chlorophenoxy-phenylthio, carboxylic acid | ~423.9 | Sulfur-containing derivative; potential antimicrobial or pesticidal applications due to chlorophenoxy group . | |
| Allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Difluorophenyl, methoxymethyl, tetrahydropyrimidine | ~396.3 | Fluorinated analog; likely explored for antiviral or anticancer activity due to pyrimidine core . |
Key Observations :
Functional Group Impact: The allyloxy group in the target compound enhances reactivity for click chemistry or polymerization, distinguishing it from simpler analogs like Methyl tetrahydropyran-4-carboxylate . Compared to sulfur-containing derivatives (e.g., the chlorophenoxy-phenylthio compound in ), the target lacks sulfur but retains aromatic substitution, suggesting divergent biological or material properties .
Biological Relevance :
- Fluorinated analogs (e.g., ’s difluorophenyl compound) exhibit enhanced metabolic stability and bioavailability, whereas the target’s allyloxy group may confer different pharmacokinetic profiles .
Biological Activity
Methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate, with the molecular formula C17H22O5 and CAS number 2006276-94-2, is a compound of interest in medicinal chemistry due to its unique structural features. The compound incorporates a tetrahydropyran ring, a carboxylate group, and an allyloxy-substituted phenyl group, which suggests potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and related case studies.
Chemical Structure and Properties
The chemical structure of methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 306.35 g/mol |
| Molecular Formula | C17H22O5 |
| IUPAC Name | Methyl 4-[hydroxy-(4-prop-2-enoxyphenyl)methyl]oxane-4-carboxylate |
| Canonical SMILES | COC(=O)C1(CCOCC1)C(C2=CC=C(C=C2)OCC=C)O |
This compound's unique features arise from its functional groups, which may contribute to various biological activities.
Biological Activity Overview
Research on the biological activity of methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate is still limited; however, compounds with similar structures often exhibit diverse pharmacological properties. Notably, the presence of allyloxy and hydroxymethyl groups may enhance its interaction with biological targets.
Potential Biological Activities
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with tetrahydropyran structures have been reported to induce apoptosis in leukemia cells through mechanisms involving cell cycle arrest and caspase activation .
- Antimicrobial Properties : Compounds featuring hydroxymethyl and allyloxy groups often display antimicrobial activity against various bacteria. Preliminary studies suggest that such derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antioxidant Effects : The phenolic structure in related compounds has been associated with antioxidant properties, potentially providing protective effects against oxidative stress in biological systems.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of alkyl/aryloxymethyl derivatives similar to methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate. The results indicated that certain derivatives exhibited significant cytotoxicity against leukemia cell lines (CCRF-SB and K562), with CC50 values ranging from 13.6 µM to over 391 µM depending on the specific derivative tested .
Table: Cytotoxicity of Related Compounds
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| 11g | K562 | 13.6 ± 0.3 |
| 6g | CCRF-SB | 391 ± 15 |
Further research into the mechanism of action revealed that compounds similar to methyl 4-[4-(Allyloxy)phenylmethyl]tetrahydropyran-4-carboxylate caused significant cell cycle alterations, increasing the G1 phase population while reducing S and G2/M phase cells in treated cultures . This suggests that these compounds may induce apoptosis through cell cycle modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
